(5-Chloro-2-cyanopyridin-4-yl)boronic acid
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Overview
Description
(5-Chloro-2-cyanopyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C6H4BClN2O2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-cyanopyridin-4-yl)boronic acid typically involves the borylation of 5-chloro-2-cyanopyridine. This can be achieved through various methods, including the use of palladium-catalyzed borylation reactions. One common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-cyanopyridin-4-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-Chloro-2-cyanopyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Chloro-2-cyanopyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Thiopheneboronic acid
Comparison: (5-Chloro-2-cyanopyridin-4-yl)boronic acid is unique due to its chloro and cyano substituents on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to phenylboronic acid, it offers additional functional group compatibility and can be used to introduce more complex substituents into target molecules .
Properties
Molecular Formula |
C6H4BClN2O2 |
---|---|
Molecular Weight |
182.37 g/mol |
IUPAC Name |
(5-chloro-2-cyanopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H4BClN2O2/c8-6-3-10-4(2-9)1-5(6)7(11)12/h1,3,11-12H |
InChI Key |
MTJDAMJKNIYIJW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)C#N)(O)O |
Origin of Product |
United States |
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